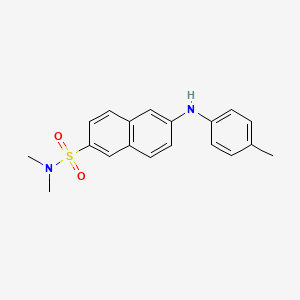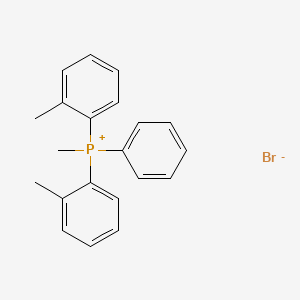![molecular formula C16H26OS B14585181 [(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene CAS No. 61259-05-0](/img/structure/B14585181.png)
[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene is an organic compound with the molecular formula C16H26OS. This compound is characterized by a benzene ring attached to a sulfinyl group, which is further connected to a highly branched alkyl chain. The presence of multiple methyl groups in the alkyl chain contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene typically involves the reaction of a benzyl halide with a sulfinyl compound under controlled conditions. One common method is the nucleophilic substitution reaction where the benzyl halide reacts with a sulfinyl anion generated in situ. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Nitrobenzene, halobenzene derivatives
Applications De Recherche Scientifique
[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene involves its interaction with molecular targets through its sulfinyl group and benzene ring. The sulfinyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethyl-3-pentanone: A ketone with a similar alkyl chain structure but different functional group.
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: An alcohol with a similar alkyl chain but different functional group.
3,3-di-tert-butyl-2,2,4,4-tetramethyl-pentane: A hydrocarbon with a similar alkyl chain but lacking functional groups.
Uniqueness
[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene is unique due to the presence of both a sulfinyl group and a benzene ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry.
Propriétés
Numéro CAS |
61259-05-0 |
|---|---|
Formule moléculaire |
C16H26OS |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
2,2,4,4-tetramethylpentan-3-ylsulfinylmethylbenzene |
InChI |
InChI=1S/C16H26OS/c1-15(2,3)14(16(4,5)6)18(17)12-13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3 |
Clé InChI |
HINKCTXAYDRMPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C(C)(C)C)S(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


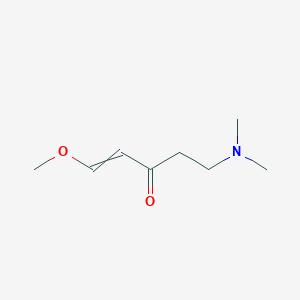
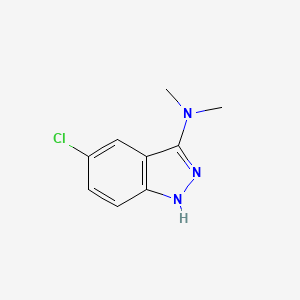

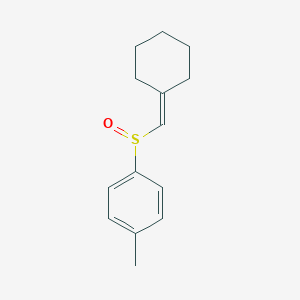
![3,3'-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one)](/img/structure/B14585136.png)
![3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14585139.png)
![1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran](/img/structure/B14585140.png)
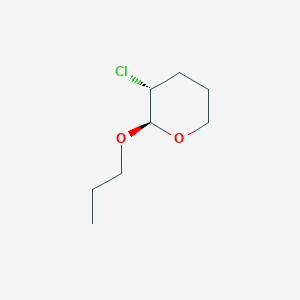
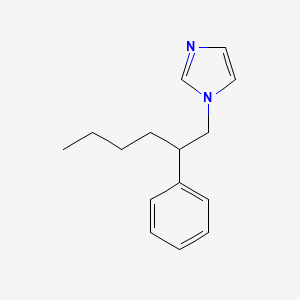
![1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one](/img/structure/B14585151.png)
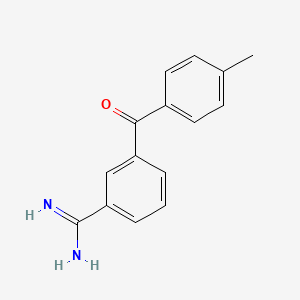
![4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14585155.png)
